Cas no 220441-84-9 ((R)-(4-Bromophenyl)(phenyl)methanamine hydrochloride)

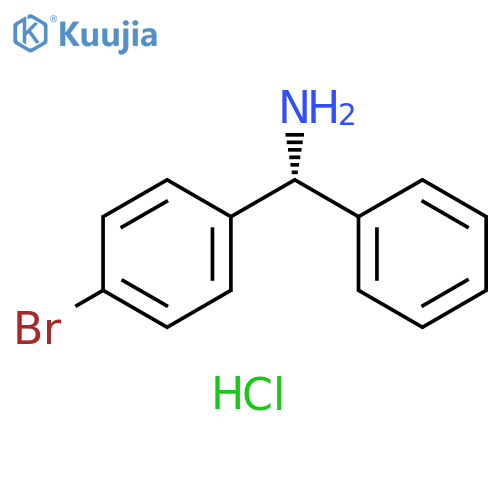

220441-84-9 structure

商品名:(R)-(4-Bromophenyl)(phenyl)methanamine hydrochloride

(R)-(4-Bromophenyl)(phenyl)methanamine hydrochloride 化学的及び物理的性質

名前と識別子

-

- (R)-(4-Bromophenyl)(phenyl)methanamine hydrochloride

- BENZENEMETHANAMINE, 4-BROMO-ALPHA-PHENYL-, (R)- HYDROCHLORIDE

- (R)-(4-bromophenyl)-phenylmethanamine;hydrochloride

- (R)-4-Bromo-alpha-phenyl-benzenemethanamine HCl

- F76492

- 220441-84-9

-

- インチ: 1S/C13H12BrN.ClH/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10;/h1-9,13H,15H2;1H/t13-;/m1./s1

- InChIKey: SZWHELGYDLPWLM-BTQNPOSSSA-N

- ほほえんだ: [C@@H](C1C=CC=CC=1)(C1C=CC(Br)=CC=1)N.Cl

計算された属性

- せいみつぶんしりょう: 296.99199g/mol

- どういたいしつりょう: 296.99199g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 1

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 181

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26Ų

(R)-(4-Bromophenyl)(phenyl)methanamine hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P024FYV-1g |

(R)-(4-Bromophenyl)(phenyl)methanamine hydrochloride |

220441-84-9 | 98% | 1g |

$737.00 | 2023-12-18 | |

| 1PlusChem | 1P024FYV-100mg |

(R)-(4-Bromophenyl)(phenyl)methanamine hydrochloride |

220441-84-9 | 98% | 100mg |

$156.00 | 2023-12-18 | |

| 1PlusChem | 1P024FYV-250mg |

(R)-(4-Bromophenyl)(phenyl)methanamine hydrochloride |

220441-84-9 | 98% | 250mg |

$265.00 | 2023-12-18 |

(R)-(4-Bromophenyl)(phenyl)methanamine hydrochloride 関連文献

-

Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392

-

Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569

-

3. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757

-

Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994

-

Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765

220441-84-9 ((R)-(4-Bromophenyl)(phenyl)methanamine hydrochloride) 関連製品

- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)

- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)

- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)

- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)

- 947320-08-3(Methyl 4-isopropylpicolinate)

- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)

- 1622100-48-4(7-methoxy-8-methylquinoline)

- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)

- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)

- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量